4-Chloro-2-(difluoromethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A study discusses the synthesis of Schiff base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-(difluoromethyl)phenol” is C7H5ClF2O . Its average mass is 196.554 Da and its monoisotopic mass is 195.990280 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. A review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
Scientific Research Applications
Synthetic Applications
- Difluoromethylation of Phenol Derivatives: A novel method for the preparation of 2-chloro-2,2-difluoroacetophenone as a difluorocarbene precursor was developed, offering an environmentally friendly alternative for the difluoromethylation of phenol derivatives (Zhang, Zheng, & Hu, 2006).
- Synthesis of Blocked Polyisocyanates: Phenols with electron-withdrawing substituents, similar to 4-Chloro-2-(difluoromethyl)phenol, were used as blocking agents for isocyanates, leading to the production of heat-cured polyurethane products at relatively low temperatures (Kalaimani, Ali, & Nasar, 2016).
Environmental Applications
- Adsorption Studies: Activated carbon fibers (ACFs) have been utilized for the adsorption of various phenol derivatives from aqueous solutions, showing significant adsorption capacities. This study highlights the importance of molecular interactions in the adsorption process (Liu et al., 2010).
- Photocatalytic Degradation: Research on the visible-light-induced photocatalytic degradation of 4-chlorophenol in aqueous suspension of pure TiO2 demonstrated the potential for environmental remediation of phenolic contaminants. This process involves a surface-complex-mediated path, which could be relevant for compounds like this compound (Kim & Choi, 2005).
Metabolic and Transformation Studies
- Sequestration and Metabolic Products in Plants: The fate of halogenated phenols, such as 4-chloro-2-fluorophenol, in plants was investigated, providing insights into the metabolic transformation and accumulation of such compounds within plant tissues. This study utilized 19F NMR for tracking contaminant accumulation and transformation (Tront & Saunders, 2007).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-4-Nitrophenol, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWZQBSJGZFCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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